

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of MAK683 in Vivo

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MAK683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4][5] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target.[4][5] MAK683 disrupts the PRC2 complex, leading to a reduction in H3K27me3 levels and subsequent modulation of gene expression, thereby inhibiting the proliferation of cancer cells dependent on PRC2 activity.[1][2]

These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of MAK683, based on findings from the first-in-human clinical trial NCT02900651.[4][5] Detailed protocols for key in vivo experimental procedures are also presented to guide researchers in the preclinical and clinical evaluation of MAK683 and other EED inhibitors.

Mechanism of Action of MAK683



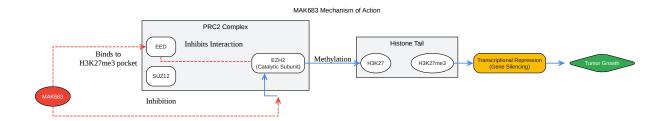
Methodological & Application

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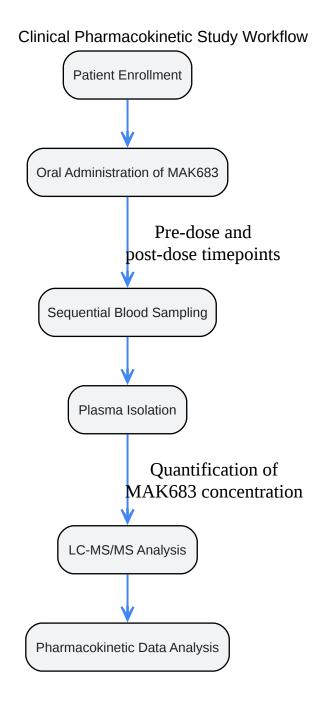
MAK683 exerts its anti-cancer effects by allosterically inhibiting the PRC2 complex. The core components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED.[6] EED contains a binding pocket that recognizes H3K27me3, an interaction that is crucial for the allosteric activation and maintenance of PRC2's methyltransferase activity.[3][6]

MAK683 binds to this H3K27me3-binding pocket on EED, inducing a conformational change that prevents the interaction between EED and EZH2.[1][2][3] This disruption of the EED-EZH2 interaction abrogates the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels.[1][2][3] The subsequent reactivation of PRC2-target genes, including tumor suppressor genes, results in anti-proliferative effects in cancer cells.









Preclinical Xenograft Study Workflow



Tumor Cell Line Culture Subcutaneous Implantation Pharmacodynamic Flow Cytometry Workflow in Immunodeficient Mice Whole Blood Collection **Tumor Growth Monitoring** PBMC Isolation (Ficoll Gradient) Palpable tumors Randomization into Treatment Groups Fixation and Permeabilization MAK683 or Vehicle Administration Intracellular Staining (Anti-H3K27me3 & Anti-H3) Regular intervals Tumor Volume and Body Flow Cytometry Acquisition Weight Measurement Study Endpoint and Data Analysis (H3K27me3/H3 Ratio) **Tissue Collection**

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